
6-chloro-N-(2-phenylpropyl)pyridazin-3-amine
概要
説明
6-chloro-N-(2-phenylethyl)pyridazin-3-amine is a chemical compound with the CAS Number: 919522-46-6 . It has a molecular weight of 233.7 . The IUPAC name for this compound is N-(6-chloro-3-pyridazinyl)-N-(2-phenylethyl)amine .
Molecular Structure Analysis
The InChI code for 6-chloro-N-(2-phenylethyl)pyridazin-3-amine is 1S/C12H12ClN3/c13-11-6-7-12(16-15-11)14-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,16) .Physical and Chemical Properties Analysis
6-chloro-N-(2-phenylethyl)pyridazin-3-amine is a powder at room temperature .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Pyridazinones : Pyridazinones, including compounds related to 6-chloro-N-(2-phenylpropyl)pyridazin-3-amine, have been synthesized from benzil monohydrazones, leading to new 3-aminoaryl pyridazines. These compounds were analyzed using NMR and mass spectra, although they showed limited antimicrobial activities (Alonazy, Al-Hazimi, & Korraa, 2009).
Herbicidal Applications : Certain pyridazinone derivatives, like 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon), show herbicidal activity by inhibiting photosynthesis in plants, with some derivatives demonstrating additional properties like resistance to metabolic detoxification in plants (Hilton et al., 1969).
Development of Novel Ring Systems : Research includes the development of new pyridazinol[3,4-b][1,5]diazepine ring systems, showcasing the versatility of pyridazinone derivatives in creating novel chemical structures with potential pharmacological applications (Károlyházy, Horváth, & Mátyus, 2001).
Synthesis of 6-Amino-5-hydroxypyridazin-3(2H)-ones : A novel class of these compounds has been synthesized, further illustrating the chemical diversity and potential for creating a wide range of derivatives for various applications (Dragovich et al., 2008).
Biological and Pharmacological Research
Antiviral Potential : Some pyridazinone derivatives have been screened as HIV-1 reverse transcriptase inhibitors, suggesting potential antiviral applications. This highlights the pharmaceutical relevance of pyridazinone derivatives in targeting viral diseases (Heinisch et al., 1996).
Antimicrobial Activity : Various pyridazine derivatives, including those related to pyridazinones, have been synthesized and tested for antimicrobial activity against several microorganisms, though they often show limited effectiveness (El-Mariah, Hosny, & Deeb, 2006).
CNS Activities : Research on 6-chloro-2-benzoylimidazo[1,2-b] pyridazines, a structurally related group, investigated their ability to displace diazepam from rat brain plasma membranes, indicating potential central nervous system applications (Barlin et al., 1994).
Industrial Applications
- Corrosion Inhibition : Pyridazine derivatives have been studied for their effects on steel corrosion in acidic environments. Their ability to inhibit corrosion under certain conditions could be valuable in industrial applications (Olasunkanmi, Sebona, & Ebenso, 2017).
作用機序
Target of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
For example, some pyridazinone derivatives exhibit antihypertensive activity by virtue of their vasorelaxant property .
Biochemical Pathways
Pyridazinone derivatives have been reported to possess a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of activities exhibited by pyridazinone derivatives, it’s likely that the compound could have multiple effects at the molecular and cellular level .
Safety and Hazards
生化学分析
Biochemical Properties
6-chloro-N-(2-phenylpropyl)pyridazin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives have been shown to exhibit interactions with enzymes such as cyclooxygenase, leading to anti-inflammatory effects . The compound’s interaction with proteins and other biomolecules can result in diverse pharmacological activities, including antimicrobial, anticancer, and antihypertensive effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives can modulate signaling pathways involved in inflammation and cancer progression . The compound’s impact on gene expression can lead to changes in the production of specific proteins, thereby influencing cellular functions and metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting their activity and leading to therapeutic effects. For instance, pyridazine derivatives have been shown to inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, the compound’s interaction with DNA and RNA can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can remain stable under specific conditions, allowing for prolonged therapeutic effects . Degradation of the compound over time can lead to reduced efficacy and potential side effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For instance, pyridazine derivatives have been shown to cause hepatotoxicity and nephrotoxicity at high doses . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For example, pyridazine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its therapeutic effects. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Understanding these interactions can help optimize the compound’s delivery to target sites and enhance its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, pyridazine derivatives have been shown to localize in the nucleus, where they can interact with DNA and RNA, influencing gene expression and cellular functions .
特性
IUPAC Name |
6-chloro-N-(2-phenylpropyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-10(11-5-3-2-4-6-11)9-15-13-8-7-12(14)16-17-13/h2-8,10H,9H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESOTSBZGSTPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NN=C(C=C1)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


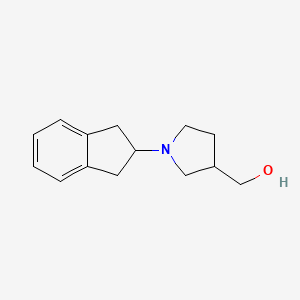
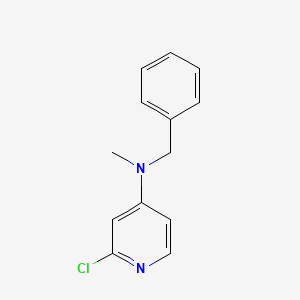
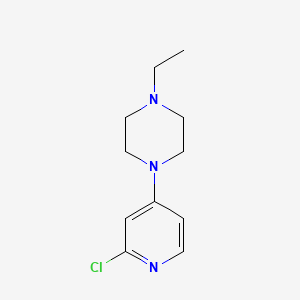

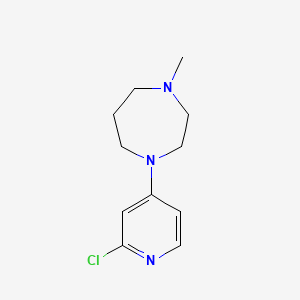
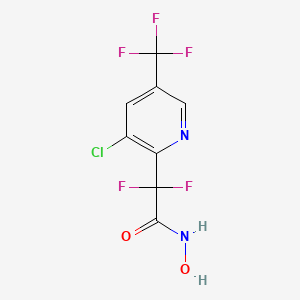

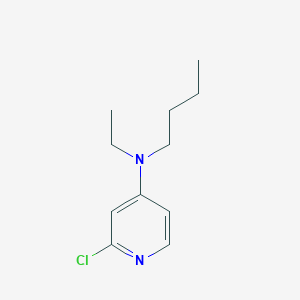
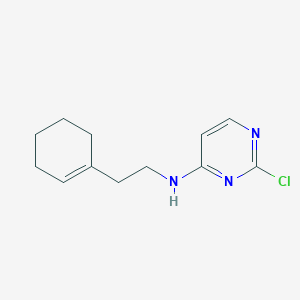
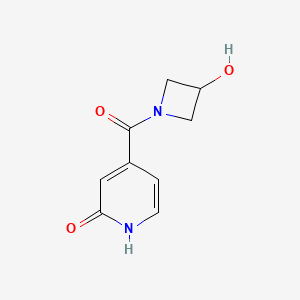

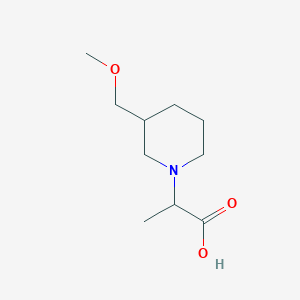

![5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1474564.png)
